1-chloroPyrrolidine
Overview
Description
1-ChloroPyrrolidine is an organic compound characterized by a five-membered nitrogen-containing ring with a chlorine atom attached to the nitrogen. This compound is a derivative of pyrrolidine, which is a saturated heterocyclic amine. The presence of the chlorine atom significantly alters the chemical properties and reactivity of the molecule, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ChloroPyrrolidine can be synthesized through several methods. One common approach involves the chlorination of pyrrolidine using chlorine gas or other chlorinating agents such as sodium hypochlorite or t-butylhypochlorite. The reaction typically occurs under controlled conditions to ensure selective chlorination at the nitrogen atom.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-ChloroPyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form N-chloropyrrolidine-2,5-dione, a useful intermediate in organic synthesis.
Reduction Reactions: Reduction of this compound can yield pyrrolidine, regenerating the parent compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution: Various substituted pyrrolidines.
Oxidation: N-chloropyrrolidine-2,5-dione.
Reduction: Pyrrolidine.
Scientific Research Applications
1-ChloroPyrrolidine finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of rubber additives and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-ChloroPyrrolidine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
Pyrrolidine: The parent compound without the chlorine atom.
N-Chlorosuccinimide: A related compound with a similar structure but different reactivity.
N-Bromosuccinimide: Another halogenated derivative used in organic synthesis.
Uniqueness: 1-ChloroPyrrolidine is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a versatile intermediate for the synthesis of various derivatives with distinct properties and applications.
Properties
IUPAC Name |
1-chloropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c5-6-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSGBYUFHBXKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509337 | |
Record name | 1-Chloropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19733-68-7 | |
Record name | 1-Chloropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.